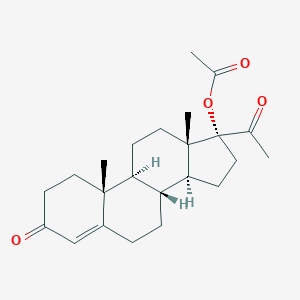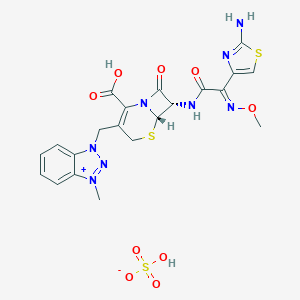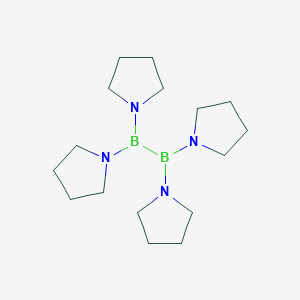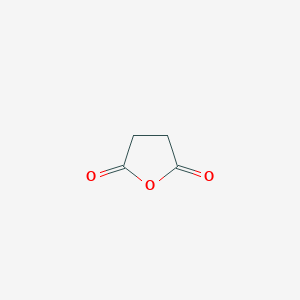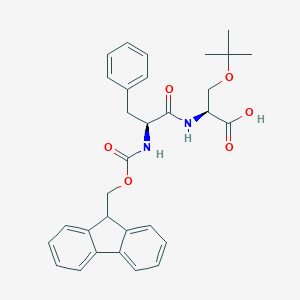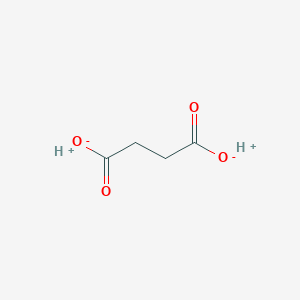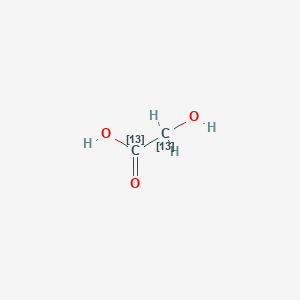
Glycocide-13C2
説明
Glycocide-13C2, also known as Glycolic acid-13C2, is the labelled analogue of glycolic acid . Glycolic acid is a constituent of sugarcane juice and has a role as a metabolite and a keratolytic drug . It is also an inhibitor of tyrosinase, suppressing melanin formation and leading to a lightening of skin color .
Synthesis Analysis
The synthesis of glycosides involves complex tasks in organic synthesis, despite involving only a simple type of bond-forming reaction . A variety of electroanalytical tools can be utilized to investigate redox-active intermediates involved in the synthesis . High-throughput material research has been applied to measure physical properties and biological performance of many different polymeric biomaterials .Molecular Structure Analysis
The general structure of a cardiac glycoside consists of a steroid molecule attached to a sugar (glycoside) and an R group . The steroid nucleus consists of four fused rings to which other functional groups such as methyl, hydroxyl, and aldehyde groups can be attached to influence the overall molecule’s biological activity .Chemical Reactions Analysis
Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .Physical And Chemical Properties Analysis
Glycosides are more polar than their respective aglycones and, as a result, glycoside formation usually increases water solubility . Sometimes, the glycosidic residue is crucial for bioactivity, in other cases glycosylation only impacts on pharmacokinetic parameters .科学的研究の応用
Metabolic Pathway Analysis in Plants
In-depth metabolic pathway analysis was conducted using Glycocide-13C2 in maize kernels. The study utilized nuclear magnetic resonance to trace the metabolic history of glucose units in starch. This analysis revealed extensive recycling of glucose before its incorporation into starch, indicating the significant role of Glycocide-13C2 in understanding plant metabolic pathways (Glawischnig et al., 2002).
Enhancing 13C Metabolic Flux Analysis
Glycocide-13C2 has been instrumental in enhancing 13C metabolic flux analysis (13C-MFA) for both microbial and mammalian systems. The incorporation of glycogen and RNA labeling, measured using gas chromatography-mass spectrometry (GC-MS), has significantly improved the resolution of metabolic fluxes, particularly in the upper part of metabolism (Long et al., 2016).
Glycogen Turnover Analysis in Tumors
A novel microscale method utilizing Glycocide-13C2 was developed for quantifying glycogen turnover in tumors. This method applies stable isotope tracing and ultra-high-resolution Fourier transform mass spectrometric (UHR-FTMS) analysis, offering a quantitative, sensitive, and convenient means to analyze glycogen turnover in complex biological materials (Lane et al., 2022).
Probing Glycolysis In Vivo
Glycocide-13C2 was used as a probe for assessing glycolysis in vivo through hyperpolarized 13C magnetic resonance spectroscopy (MRS). This novel approach allowed the monitoring of metabolic pathways critical to disease and provided opportunities for evaluating intracellular redox states in biochemical investigations (Park et al., 2017).
Understanding Glycogen Metabolism in the Brain
Noninvasive localized 13C nuclear magnetic resonance (NMR) spectroscopy, leveraging Glycocide-13C2, enabled the study of glycogen metabolism in the conscious human brain. This method holds potential for a better understanding of brain glycogen's role in conditions like diabetes and hypoglycemia unawareness (Tesfaye et al., 2011).
将来の方向性
Future studies could focus on discovering novel transcription factors and pathways involved in the complex transcriptional network regulating tumorigenesis . Improved algorithms and models for network analysis would substantially increase the probability of finding druggable transcription factor targets .
特性
IUPAC Name |
2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440240 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.037 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycolic acid-13C2 | |
CAS RN |
111389-68-5 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111389-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
